Cas no 917-23-7 (Tetraphenylporphyrin)

Tetraphenylporphyrin structure
Tetraphenylporphyrin structure
Nombre del producto:Tetraphenylporphyrin
Número CAS:917-23-7
MF:C44H30N4
Megavatios:614.735809803009
MDL:MFCD00011680
CID:83189
PubChem ID:24854864

Tetraphenylporphyrin Propiedades químicas y físicas

Nombre e identificación

    • 5,10,15,20-Tetraphenylporphyrin
    • TETRAPHENYLPORPHINE METAL FREE
    • TETRAPHENYLPORFYRIN
    • 21H,23H-Porphine, 5,10,15,20-tetraphenyl-
    • 23h-porphine,5,10,15,20-tetraphenyl-21
    • 5,10,15,20-Tetraphenyl-21H,23H-prophine
    • alpha,beta,gamma,delta-Tetraphenylporphine
    • meso-Tetraphenylporphyrine
    • Porphine, 5,10,15,20-tetraphenyl-
    • RARECHEM AS SA 0001
    • TETRAPHENYLPORPHYRIN
    • Tetraphenylporphyrin (Chlorin free)
    • meso-Tetraphenylporphine
    • meso-Tetraphenylporphyrin
    • m-Tetraphenylporphyrin
    • .α.,.β.,.γ.,.δ.-Tetraphenylporphine
    • meso-Tetraphenylporphine TPP (chlorin free)
    • meso-Tetraphenylporphine1GR
    • meso-Tetraphenylporphine25GR
    • meso-Tetraphenylporphine5GR
    • 5,10,15,20-Tetrakisphenylporphyrin
    • 5,10,15,20-tetraphenyl-21H,23H-porphine
    • Meso-Tetraphenylporphine, low chlorine
    • MTPP
    • TPP
    • 5,10,15,20-Tetraphenylporphin
    • Tetraphenylporphine (Chlorin free)
    • TPP (Chlorin free)
    • Tetraphenylporphine
    • 5,10,15,20-Tetraphenylporphine
    • NSC640184
    • Tetraphenyl porphine
    • meso-Tetra(phenyl)porphine
    • KSC486O8L
    • 5,15,20-Tetraphenylporphine
    • YNHJECZULSZA
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine (ACI)
    • Porphine, 5,10,15,20-tetraphenyl- (8CI)
    • Porphine, α,β,γ,δ-tetraphenyl- (6CI)
    • 5,10,15,20-Tetraphenyl-21H,23H-porphrin
    • 5,10,15,20-Tetraphenyl-21H,23H-porphyrin
    • 5,10,15,20-Tetraphenyl-22H,24H-prophyrin
    • A 5012
    • NSC 18506
    • NSC 640184
    • TPP (chelating agent)
    • α,β,γ,δ-Tetraphenylporphine
    • .alpha.,.gamma.,.delta.-Tetraphenylporphine
    • NSC-18506
    • UNII-SDB2SH8G5K
    • T1359
    • 917-23-7
    • STR04536
    • meso-Tetraphenylporphyrine pound>>5,10,15,20-tetraphenylporphyrin
    • YNHJECZULSZAQK-LWQDQPMZSA-N
    • NCI60_013368
    • SY009714
    • BDBM50247512
    • EN300-7405378
    • 5,10,15,20-(tetraphenyl)porphyrin
    • HY-103656
    • meso-Tetraphenylporphine, low chlorin
    • STK569350
    • CHEMBL3039846
    • A5012
    • BCP21699
    • F14722
    • CS-0022009
    • meso-Tetraphenylporphyrin, 97%
    • CHEMBL436524
    • Porphine, alpha,beta,gamma,delta-tetraphenyl-
    • Porphine, 5,10,15,20-tetraphenyl- (VAN)
    • TPP; Tetraphenylporphine
    • CHEBI:52279
    • SDB2SH8G5K
    • .alpha.,.beta.,.gamma.,.delta.-Tetraphenylporphine
    • DTXSID2061272
    • 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene
    • 20998-75-8
    • SCHEMBL30136
    • MFCD00011680
    • 21H, 5,10,15,20-tetraphenyl-
    • meso-Tetraphenylporphyrin, suitable for fluorescence, BioReagent, >=99.0% (HPLC)
    • Tetraphenylporphryin
    • (5Z,10Z,14Z,19Z)-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
    • MESO-TETRAPHENYLPORPHIN
    • Porphine,10,15,20-tetraphenyl-
    • 5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
    • NSC18506
    • EINECS 213-025-9
    • NSC-640184
    • 5,10,15,20-tetrakis(phenyl)porphyrin
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine, 97%
    • 5,10,15,20-Tetraphenyl-21H,23H-porphine, >=99%
    • AKOS002375245
    • Tetraphenylporphyrin
    • MDL: MFCD00011680
    • Renchi: 1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45,48H/b41-33-,41-34?,42-35-,42-37?,43-36-,43-38?,44-39-,44-40?
    • Clave inchi: YNHJECZULSZAQK-VQHGFYMWSA-N
    • Sonrisas: N1C2=C(C3NC(C(C4C=CC=CC=4)=C4C=CC(C(=C5NC(=C(C=1C=C2)C1C=CC=CC=1)C=C5)C1C=CC=CC=1)=N4)=CC=3)C1C=CC=CC=1
    • Brn: 379542

Atributos calculados

  • Calidad precisa: 614.24700
  • Masa isotópica única: 614.247
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 48
  • Cuenta de enlace giratorio: 4
  • Complejidad: 851
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.4
  • Recuento de constructos de variantes mutuas: 2
  • Carga superficial: 0
  • Xlogp3: 10.4

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.5288 (rough estimate)
  • Punto de fusión: >300 °C (lit.)
  • Punto de ebullición: 648.45°C (rough estimate)
  • índice de refracción: 1.7030 (estimate)
  • Disolución: dichloromethane: soluble
  • Coeficiente de distribución del agua: Insoluble in water.
  • PSA: 56.30000
  • Logp: 6.86620
  • Disolución: Not determined

Tetraphenylporphyrin Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S22; S24/25
  • Código F de la marca fuka:8-10-23
  • TSCA:Yes
  • Condiciones de almacenamiento:−20°C

Tetraphenylporphyrin Datos Aduaneros

  • Código HS:2932999099
  • Datos Aduaneros:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tetraphenylporphyrin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A141389-1g
5,10,15,20-Tetraphenylporphyrin
917-23-7 97%
1g
$10.0 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-215304-5g
meso-Tetraphenylporphyrin,
917-23-7
5g
¥2783.00 2023-09-05
eNovation Chemicals LLC
D957431-100g
5,10,15,20-Tetraphenylporphyrin
917-23-7 97%
100g
$410 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046713-1g
Tetraphenylporphyrin
917-23-7 97%
1g
¥60.00 2024-04-25
BAI LING WEI Technology Co., Ltd.
557673-5G
meso-Tetraphenylporphyrin, 97%
917-23-7 97%
5G
¥ 1743 2022-04-26
BAI LING WEI Technology Co., Ltd.
965716-25G
meso-Tetraphenylporphyrin, 97%, reagent grade
917-23-7 97%
25G
¥ 2284 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R007528-1g
Tetraphenylporphyrin
917-23-7 97%
1g
¥69 2024-05-21
eNovation Chemicals LLC
D380428-5g
Tetraphenylporphyrin (Chlorin free)
917-23-7 97%
5g
$340 2024-05-24
Chemenu
CM121889-10g
5,10,15,20-Tetraphenyl-21H,23H-porphine
917-23-7 95%
10g
$143 2021-08-06
Chemenu
CM121889-25g
5,10,15,20-Tetraphenyl-21H,23H-porphine
917-23-7 95%
25g
$252 2021-08-06

Tetraphenylporphyrin Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform
Referencia
Unusual phlorins from the oxidative coupling of pentapyrromethanes: their facile conversion to meso-substituted porphyrins
Ka, J.-W.; et al, Tetrahedron Letters, 2001, 42(27), 4527-4529

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water
Referencia
Suzuki cross-coupling of meso-dibromoporphyrins for the synthesis of functionalized A2B2 porphyrins
Vaz, B.; et al, Tetrahedron Letters, 2001, 42(42), 7409-7412

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Acetic anhydride ;  rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ;  80 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.0 - 6.0, rt
Referencia
Investigations on the demetalation of metalloporphyrins under ultrasound irradiation
Sun, Chengguo; et al, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  1 h, pH 1, rt
Referencia
Zinc Porphyrin Metal-Center Exchange at the Solid-Liquid Interface
Franke, Matthias; et al, Chemistry - A European Journal, 2016, 22(25), 8520-8524

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referencia
Synthesis of unsymmetrically substituted meso-phenylporphyrins by Suzuki cross coupling reactions
Shi, Baolu; et al, Journal of the Chemical Society, 2002, (11), 1397-1400

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Oxygen Solvents: Propionic acid
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Referencia
A new route for meso-substituted porphyrin
Kuroda, Yasuhisa; et al, Tetrahedron Letters, 1989, 30(18), 2411-12

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  30 min, rt
1.2 Solvents: Dichloromethane ;  2 °C; rt; rt
1.3 Solvents: Water ;  rt
Referencia
Recoverable and reusable catalyst for the reaction of N-tosyl imines with pyrrole: synthesis of meso-tetraarylporphyrins
Temelli, Baris; et al, Heterocycles, 2012, 85(4), 851-860

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Acetic anhydride ;  rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ;  65 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.0 - 6.0, rt
Referencia
Investigations on the demetalation of metalloporphyrins under ultrasound irradiation
Sun, Chengguo; et al, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  10 min
1.2 Reagents: Isopropanol
Referencia
Unusual properties of tetraphenylporphyrin copper complex
Nefedov, V. A.; et al, Russian Journal of Organic Chemistry, 2009, 45(3), 449-451

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ;  10 min
Referencia
Microwave assisted synthesis of meso-tetraphenylporphyrin and its application for trace metal spectrophotometric determination
Givianrad, M. H.; et al, Asian Journal of Chemistry, 2013, 25(11), 6102-6104

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Propionic acid ;  reflux
Referencia
Metalated porphyrins as versatile visible light and NIR photoinitiators of polymerization
Noirbent, Guillaume; et al, European Polymer Journal, 2020, 139,

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Tributyloctylphosphonium chloride ;  0 - 100 °C
Referencia
Spectroscopic and photophysical study of the demetalation of a zinc porphyrin and the aggregation of its free base in a tetraalkylphosphonium ionic liquid
Giri, Neeraj K.; et al, Physical Chemistry Chemical Physics, 2014, 16(47), 26252-26260

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Chloroacetic acid ,  Silica ;  20 min, rt
Referencia
Observations on the Mechanochemical Insertion of Zinc(II), Copper(II), Magnesium(II), and Select Other Metal(II) Ions into Porphyrins
Atoyebi, Adewole O. ; et al, Inorganic Chemistry, 2019, 58(15), 9631-9642

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Acetic anhydride ;  rt → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 °C; 5 °C → rt
1.3 rt
1.4 Reagents: Ferrous sulfate ;  60 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  pH 5.0 - 6.0, rt
Referencia
Investigations on the demetalation of metalloporphyrins under ultrasound irradiation
Sun, Chengguo; et al, Ultrasonics Sonochemistry, 2010, 18(2), 501-505

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt; 4 h, rt
1.2 Reagents: Pyridine ;  rt; 17 h, rt
1.3 Reagents: Oxygen ;  15 min, rt; 4 h, rt
Referencia
Synthesis of 5,15-diarylporphyrins via orthoesters condensation with aryldipyrromethanes
Abada, Zahra; et al, Tetrahedron Letters, 2011, 52(25), 3175-3178

Tetraphenylporphyrin Raw materials

Tetraphenylporphyrin Preparation Products

Tetraphenylporphyrin Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-23-7)meso-Tetraphenylporphyrin
2448598
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Precio ($):Informe
Amadis Chemical Company Limited
(CAS:917-23-7)Tetraphenylporphyrin
A844051
Pureza:99%
Cantidad:100g
Precio ($):399.0